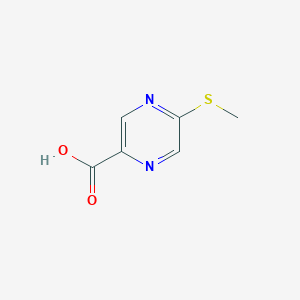
ethyl 2-bromononanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
ethyl 2-bromononanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Wissenschaftliche Forschungsanwendungen
ethyl 2-bromononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .
Vergleich Mit ähnlichen Verbindungen
ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:
Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.
Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
7425-60-7 |
|---|---|
Molekularformel |
C11H21BrO2 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester](/img/structure/B8784971.png)









![4-Methoxybicyclo[2.2.2]octan-2-one](/img/structure/B8785066.png)


![Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B8785081.png)
